molecular formula C18H32N2O4 B13160342 1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13160342
M. Wt: 340.5 g/mol
InChI Key: RJBGHKKPVSPMBX-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C18H32N2O4. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a piperidine ring substituted with tert-butoxycarbonyl and dimethylpiperidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The dimethylpiperidinyl group is then added through a series of substitution reactions. The final product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

Molecular Formula

C18H32N2O4

Molecular Weight

340.5 g/mol

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C18H32N2O4/c1-12-6-13(2)9-19(8-12)15-7-14(16(21)22)10-20(11-15)17(23)24-18(3,4)5/h12-15H,6-11H2,1-5H3,(H,21,22)

InChI Key

RJBGHKKPVSPMBX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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